6-(cyclohexylmethoxy)-9H-purin-2-amine
Overview
Description
Scientific Research Applications
NU2058 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound to study the inhibition of cyclin-dependent kinases and the development of new CDK inhibitors.
Biology: Employed in cell cycle studies to understand the regulation of cell division and the role of CDKs in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit CDK2 and CDK1, which are crucial for cell cycle progression in cancer cells .
Mechanism of Action
NU2058 exerts its effects by competitively inhibiting the ATP-binding pocket of CDK2 and CDK1. This inhibition prevents the phosphorylation of target proteins required for cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The molecular targets of NU2058 include CDK2 and CDK1, and it interferes with the pathways involved in cell cycle regulation .
Biological Activity
6-(cyclohexylmethoxy)-9H-purin-2-amine has been studied for its biological activity. Studies have shown that this compound can inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory, analgesic, and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various enzymes, such as cyclooxygenase, phosphodiesterase, and adenosine deaminase. It has also been shown to modulate the activity of various neurotransmitters, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
The use of 6-(cyclohexylmethoxy)-9H-purin-2-amine in laboratory experiments has several advantages. It is a non-toxic compound, and it has a wide range of biological activities. It is also relatively easy to synthesize and has a low cost. The main limitation of this compound is that it has a short half-life in the body, which limits its use in long-term studies.
Future Directions
The future directions for 6-(cyclohexylmethoxy)-9H-purin-2-amine research include:
1. Investigating the effects of this compound on various diseases, such as cancer, diabetes, and neurological disorders.
2. Developing this compound-based therapeutics for the treatment of various diseases.
3. Exploring the mechanisms of action of this compound and its potential as an anti-inflammatory, analgesic, and neuroprotective agent.
4. Investigating the effects of this compound on various cell types, such as immune cells, cancer cells, and neurons.
5. Studying the effects of this compound on various biochemical pathways, such as the adenosine and dopamine pathways.
6. Exploring the potential of this compound as a prodrug for other therapeutic agents.
7. Investigating the effects of this compound on drug metabolism and drug-drug interactions.
8. Exploring the potential of this compound as a biomarker for various diseases.
9. Investigating the effects of this compound on gene expression and epigenetic changes.
10. Developing novel methods of synthesis for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NU2058 involves the reaction of guanine with cyclohexylmethyl chloride under basic conditions. The reaction typically proceeds as follows:
- Guanine is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO).
- Cyclohexylmethyl chloride is added to the solution.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures.
- The product, O6-(Cyclohexylmethyl)guanine, is isolated by filtration and purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for NU2058 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
NU2058 primarily undergoes substitution reactions due to the presence of the guanine moiety. It can also participate in hydrogen bonding and other non-covalent interactions due to its structure.
Common Reagents and Conditions
Substitution Reactions: NU2058 can react with various alkylating agents under basic conditions to form substituted derivatives.
Hydrogen Bonding: The guanine moiety in NU2058 can form hydrogen bonds with complementary bases or other hydrogen bond donors/acceptors.
Major Products
The major products formed from reactions involving NU2058 are typically substituted guanine derivatives, depending on the specific reagents and conditions used .
Comparison with Similar Compounds
NU2058 is unique in its structure and mode of inhibition compared to other CDK inhibitors. Some similar compounds include:
Olomoucine: Another CDK inhibitor that binds in a different orientation within the ATP-binding pocket of CDK2.
Roscovitine: A purine-based CDK inhibitor with a different binding orientation and specificity compared to NU2058.
NU2058 stands out due to its specific binding characteristics and its potent inhibition of CDK2 and CDK1, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
6-(cyclohexylmethoxy)-7H-purin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGXGTJJAOZBNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161058-83-9 | |
Record name | NU 2058 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161058839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Cyclohexylmethoxy)-3H-purin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NU-2058 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884MN6AR44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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